REACTION_CXSMILES
|
C[Si](C)(C)Cl.Br[CH2:7][C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9].[CH:15](=[O:22])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.Cl>C(OCC)(=O)C.[Zn]>[OH:22][CH:15]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[CH2:7][C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9]
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Name
|
|
Quantity
|
1.9 mL
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Type
|
reactant
|
Smiles
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C[Si](Cl)(C)C
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
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BrCC(=O)OC(C)(C)C
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
17 mL
|
Type
|
reactant
|
Smiles
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Cl
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Name
|
|
Quantity
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47 mL
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Type
|
solvent
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Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
|
8 g
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Type
|
catalyst
|
Smiles
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[Zn]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
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[Zn]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
|
60 °C
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Type
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CUSTOM
|
Details
|
The mixture was then stirred at 50° C. for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
At room temperature, a three-neck flask equipped with a reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
to cool to 55° C.
|
Type
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TEMPERATURE
|
Details
|
the temperature was maintained at 65° C. by external cooling
|
Type
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TEMPERATURE
|
Details
|
After cooling to 0° C.
|
Type
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TEMPERATURE
|
Details
|
the temperature was maintained at 10° C. by external cooling
|
Type
|
STIRRING
|
Details
|
After stirring
|
Type
|
WAIT
|
Details
|
had been continued at 25° C. for 90 min and 35° C. for 15 min
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to 15° C.
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
CUSTOM
|
Details
|
The organic phase was then removed
|
Type
|
STIRRING
|
Details
|
The organic phase was then stirred with 15 ml of concentrated ammonia solution at 25° C. for 10 min
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
After the phase separation
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
OC(CC(=O)OC(C)(C)C)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |